alpha-Costic acid

Catalog No.
S9101425
CAS No.
M.F
C15H22O2
M. Wt
234.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-Costic acid

Product Name

alpha-Costic acid

Molecular Formula

C15H22O2

Molecular Weight

234.3 g/mol

Alpha-Costic acid is a naturally occurring sesquiterpene carboxylic acid predominantly isolated from the plant Dittrichia viscosa. It has garnered attention for its unique chemical structure, which is characterized by the formula C15H22O2C_{15}H_{22}O_{2}. This compound is recognized for its potential biological activities, particularly in agricultural applications and as a natural pesticide. Its structural uniqueness lies in the arrangement of its carbon skeleton, which contributes to its distinctive biological properties.

, primarily involving:

  • Oxidation: It can be synthesized through the allylic oxidation of β-selinene, a component found in celery seed oil. This reaction transforms the double bonds in β-selinene into functional groups characteristic of alpha-costic acid.
  • Reduction: The carboxylic acid group may undergo reduction reactions, modifying its functional properties.
  • Substitution: Alpha-Costic acid can engage in substitution reactions involving functional groups on its sesquiterpene backbone.

Common reagents used in these reactions include oxidizing agents for allylic oxidation and reducing agents for modification of the carboxylic acid group .

Alpha-Costic acid exhibits significant biological activity, particularly as an acaricide. It has demonstrated potent in vivo efficacy against Varroa destructor, a parasitic mite that threatens honey bee populations. Studies indicate that alpha-costic acid affects cellular metabolism and exhibits low toxicity to human umbilical vein endothelial cells at concentrations up to 230 micromolar, suggesting it could serve as a safe agent for controlling varroosis in honey bee colonies . Additionally, it has been observed to inhibit growth and induce chlorosis in tomato seedlings, indicating its potential phytotoxic effects .

The synthesis of alpha-costic acid can be achieved through:

  • Natural Extraction: The primary method involves solvent extraction from Dittrichia viscosa, where the plant material is processed to isolate alpha-costic acid.
  • Chemical Synthesis: Laboratory synthesis can be performed via the allylic oxidation of β-selinene, employing specific reaction conditions to yield alpha-costic acid as the primary product .

Alpha-Costic acid finds numerous applications, including:

  • Agricultural Use: Its acaricidal properties make it valuable in pest control, particularly against Varroa destructor.
  • Biodegradable Plastics: Recent studies have explored its use as a modifier for polylactic acid, enhancing the properties of biodegradable plastics .
  • Phytopathological Research: Due to its phytotoxic effects, it is studied for potential applications in controlling plant diseases.

Research indicates that alpha-costic acid interacts with various biomolecules within living organisms. Its mode of action likely involves binding interactions with enzymes or other cellular components, influencing metabolic pathways and gene expression related to pest resistance and plant health . Additionally, studies have shown that it does not exhibit toxicity to human cells at certain concentrations, making it a candidate for safe agricultural practices .

Alpha-Costic acid shares similarities with other sesquiterpenoids but is distinguished by its specific acaricidal properties and unique chemical structure. Here are some comparable compounds:

Compound NameSource PlantNotable Properties
Costic AcidDittrichia viscosaAcaricidal activity; similar structure
Beta-Costic AcidDittrichia viscosaRelated compound with different biological activities
Germacrene DVarious plantsExhibits insecticidal properties
ArtemisininArtemisia annuaAntimalarial properties; structural similarities

Alpha-Costic acid's unique efficacy against Varroa destructor sets it apart from these compounds, making it particularly relevant in apiculture and sustainable agriculture initiatives .

Phytochemical Distribution in Asteraceae Family

α-Costic acid is widely distributed across multiple genera within the Asteraceae family, a lineage comprising over 23,000 species. The compound has been isolated from Dittrichia viscosa (L.) Greuter, a Mediterranean shrub known for its resinous leaves and stems [1] [6] . Phytochemical analyses of D. viscosa leaf extracts have identified α-costic acid as a major constituent, often accompanied by structural analogs such as γ-costic acid [1]. Similarly, Inula viscosa (Aiton) exhibits high concentrations of α-costic acid in its essential oils, particularly in aerial parts harvested from regions in Northern Algeria [8].

The genus Costus, from which the compound derives its name, also produces α-costic acid as part of its secondary metabolite repertoire [2] [3]. Comparative studies across Asteraceae subfamilies—including Asteroideae, Cichorioideae, and Carduoideae—reveal conserved production of α-costic acid, suggesting an evolutionary adaptation to Mediterranean and arid environments [2] [3]. Table 1 summarizes key plant sources and their geographical associations.

Table 1: Phytochemical Sources of α-Costic Acid in Asteraceae

Plant SpeciesPlant PartGeographical RegionReference
Dittrichia viscosaLeaves, StemsMediterranean Basin [1] [6]
Inula viscosaAerial PartsNorthern Algeria [8]
Costus spp.Rhizomes, LeavesTropical Regions [2] [3]

Biosynthetic Relationship to Germacrene A Oxidase

The biosynthesis of α-costic acid is intricately linked to the enzymatic activity of germacrene A oxidase (GAO), a cytochrome P450 monooxygenase. GAO catalyzes the three-step oxidation of germacrene A, a sesquiterpene hydrocarbon, to germacrene A acid [2] [3] [9]. This conversion involves sequential hydroxylation at the C12 position, followed by dehydrogenation and carboxylation (Figure 1).

Figure 1: Proposed Biosynthetic Pathway of α-Costic Acid

  • Germacrene A Synthesis: Farnesyl pyrophosphate (FPP) undergoes cyclization via germacrene A synthase (GAS) to form germacrene A [2] [3].
  • Oxidation by GAO: Germacrene A is oxidized to germacrene A acid through three NADPH-dependent reactions [2] [3].
  • Cyclization: Germacrene A acid undergoes acid-catalyzed cyclization to yield α-costic acid [9].

Notably, GAO exhibits substrate plasticity, enabling the oxidation of non-natural substrates like amorphadiene to artemisinic acid [2] [3]. This catalytic versatility highlights GAO’s potential in metabolic engineering applications.

Metabolic Engineering in Plant Defense Systems

α-Costic acid plays a critical role in plant chemical defense, as evidenced by its antimicrobial and acaricidal activities. In D. viscosa, the compound contributes to resistance against bacterial pathogens such as Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) ranging from 32–64 µg/mL [1] [6]. Against the parasitic mite Varroa destructor, α-costic acid exhibits lethal effects at 1 mg/mL without harming honeybees (Apis mellifera), suggesting species-specific toxicity [6] [9].

Metabolic engineering strategies aim to enhance α-costic acid production by overexpressing GAO in heterologous systems. For instance, yeast (Saccharomyces cerevisiae) engineered to co-express GAO and germacrene A synthase successfully produced germacrene A acid under neutral pH conditions [3]. Optimizing cyclization steps in these systems could enable scalable production of α-costic acid for agricultural applications. Table 2 outlines key biological activities and their mechanistic insights.

Table 2: Biological Activities of α-Costic Acid

ActivityTarget OrganismMechanismReference
AntibacterialE. coli, P. aeruginosaMembrane disruption [1] [6]
AcaricidalVarroa destructorNeurotoxicity, Oxidative stress [6] [9]
AntifungalAspergillus nigerCell wall synthesis inhibition [5]

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Modify: 2024-05-07

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